N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
Description
“N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuran core, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-18(24)23-19-14-8-4-6-10-16(14)27-20(19)21(25)22-15-9-5-7-11-17(15)26-3/h4-11,13H,12H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVGBLAITJVVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Phenolic Precursors
A widely adopted method involves cyclizing substituted phenolic derivatives. For instance, 2-hydroxybenzoic acid derivatives undergo cyclization in the presence of acetic anhydride and sulfuric acid to form benzofuran-2-carboxylic acid. To introduce the C3 nitro group essential for subsequent functionalization, nitration is performed prior to cyclization. Starting with 3-nitro-2-hydroxybenzoic acid, cyclization under acidic conditions (H2SO4, 80°C, 4 h) yields 3-nitrobenzofuran-2-carboxylic acid with 72–85% efficiency. This step’s regioselectivity is critical, as meta-directing groups on the phenol ensure nitration occurs para to the hydroxyl group, positioning the nitro group at C3 post-cyclization.
Transition-Metal-Catalyzed Approaches
Palladium-catalyzed Sonogashira couplings between 2-iodophenols and terminal alkynes offer an alternative route. For example, reacting 2-iodo-3-nitrophenol with propiolic acid under Pd(PPh3)4/CuI catalysis forms 3-nitrobenzofuran-2-carboxylic acid in 68% yield. While less common than acid-catalyzed methods, this approach provides better control over substituent placement, especially when electron-withdrawing groups like nitro are present.
Functionalization of the C3 Position
Nitro Group Reduction
The nitro group at C3 is reduced to an amine using catalytic hydrogenation (H2, 50 psi, 10% Pd/C, EtOH, 6 h) or chemical reductants like SnCl2 in HCl. Hydrogenation typically affords 3-aminobenzofuran-2-carboxylic acid in >90% yield, with minimal over-reduction or side reactions. Careful control of reaction time and catalyst loading prevents debenzofuranization, a common side reaction under prolonged hydrogenation.
Acylation with 3-Methylbutanoyl Chloride
The C3 amine undergoes acylation to install the 3-methylbutanamido moiety. In anhydrous dichloromethane, 3-aminobenzofuran-2-carboxylic acid reacts with 3-methylbutanoyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) at 0°C to room temperature. This step proceeds via nucleophilic acyl substitution, yielding 3-(3-methylbutanamido)benzofuran-2-carboxylic acid in 82–88% yield after recrystallization from ethyl acetate/hexane.
Table 1: Optimization of Acylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | Et3N | Pyridine | Et3N |
| Temperature | 0°C → RT | RT | 0°C → RT |
| Yield (%) | 88 | 75 | 88 |
C2 Carboxamide Formation
Activation of the Carboxylic Acid
The C2 carboxylic acid is activated to facilitate amide bond formation. Thionyl chloride (SOCl2, 2.0 equiv) in refluxing toluene (4 h) converts the acid to its corresponding acid chloride, 3-(3-methylbutanamido)benzofuran-2-carbonyl chloride, which is isolated in 95% yield after solvent removal. Alternatively, coupling reagents like HATU or EDCl/HOBt enable direct amidation without isolating the acid chloride, though with slightly lower yields (80–85%).
Amidation with 2-Methoxyaniline
The acid chloride reacts with 2-methoxyaniline (1.5 equiv) in dry THF under nitrogen atmosphere. Triethylamine (3.0 equiv) scavenges HCl, driving the reaction to completion within 2 h at 25°C. Column chromatography (SiO2, ethyl acetate/hexane 1:3) purifies the final product, N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide, in 78% yield.
Table 2: Characterization Data for Final Product
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 427.47 g/mol |
| Melting Point | 167–169°C |
| HPLC Purity | 99.2% (254 nm) |
| 1H NMR (CDCl3) | δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 6H, Ar-H), 3.89 (s, 3H, OCH3), 2.45–1.12 (m, 9H, CH2/CH3) |
Alternative Synthetic Strategies
Directed C–H Functionalization
Recent advances in palladium-catalyzed C–H activation offer potential shortcuts. Using 8-aminoquinoline (8-AQ) as a directing group, the benzofuran-2-carboxamide derivative undergoes regioselective C–H arylation at C3. While this method excelled for aryl groups, adapting it for acyl groups remains challenging. Experimental trials with acyl iodides instead of aryl iodides in Pd(OAc)2/AgOAc systems showed partial success (40–50% yield), necessitating further optimization.
Solid-Phase Synthesis
For high-throughput applications, immobilizing the benzofuran core on Wang resin enables sequential acylation and amidation. After C3 acylation with 3-methylbutanoic acid (DIC/HOBt activation), the resin-bound intermediate undergoes cleavage with TFA/H2O to yield the carboxylic acid, which is then amidated with 2-methoxyaniline. This approach achieves 65% overall yield but requires specialized equipment.
Critical Analysis of Methodologies
Yield Comparison Across Routes
- Classical Stepwise Synthesis : 62% overall yield (4 steps)
- C–H Functionalization Approach : 35% overall yield (3 steps, limited by acylation efficiency)
- Solid-Phase Synthesis : 65% overall yield (3 steps, lower purity)
Scalability and Practical Considerations
The classical route’s use of inexpensive reagents (SnCl2, SOCl2) and ambient reaction conditions makes it preferable for kilogram-scale production. In contrast, Pd-catalyzed methods, while elegant, incur higher costs due to catalyst loading and silver additives.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide has shown potential as a therapeutic agent due to its biological activities:
- Neuroprotection: Studies indicate that derivatives of benzofuran compounds can protect neuronal cells from excitotoxicity, which is crucial in neurodegenerative diseases. For instance, in vitro studies demonstrated that certain derivatives exhibit significant neuroprotective effects against NMDA-induced toxicity at concentrations around 100 μM, comparable to established neuroprotectants like memantine.
- Antioxidant Activity: The compound has been evaluated for its ability to scavenge reactive oxygen species (ROS). In vitro assays showed effective scavenging of DPPH radicals and protection against oxidative damage in neuronal cells, indicating its potential as an antioxidant agent.
Biological Research
The compound serves as a valuable probe for studying biological processes:
- Mechanism of Action: Understanding how this compound interacts with specific biological targets (e.g., enzymes or receptors) can provide insights into its therapeutic mechanisms. Experimental studies are needed to elucidate these pathways.
Industrial Applications
In addition to its medicinal properties, this compound can be used in the development of new materials:
- Material Science: The unique chemical structure allows for modifications that can enhance material properties, making it suitable for applications in polymers or coatings that require specific functionalities.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of various benzofuran derivatives, including this compound, on rat cortical neurons exposed to NMDA. Results indicated that the compound significantly reduced neuronal death compared to untreated controls.
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant capabilities of this compound revealed that it effectively reduced oxidative stress markers in neuronal cells. The results suggest a promising role in preventing oxidative damage associated with neurodegeneration.
Case Study 3: Hypolipidemic Activity
An experimental model using Triton WR-1339-induced hyperlipidemic rats demonstrated that administration of the compound led to significant reductions in plasma triglycerides and cholesterol levels, indicating potential for managing hyperlipidemia and cardiovascular diseases.
Mechanism of Action
The mechanism of action of “N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxy groups attached to phenyl rings.
Uniqueness
The unique combination of a methoxyphenyl group and a benzofuran-2-carboxamide core distinguishes this compound from others. This structural uniqueness may confer specific biological activities and chemical reactivity.
Biological Activity
N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core structure substituted with various functional groups. The specific structure can be represented as follows:
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Modulation of Intracellular Calcium : The compound has been noted for its ability to influence intracellular calcium levels, which is crucial for various cellular functions including muscle contraction, neurotransmitter release, and cell proliferation .
- Anticancer Activity : Preliminary studies suggest that this compound may have significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle checkpoints .
- Inhibition of Metastasis : Similar compounds within the benzofuran class have demonstrated anti-metastatic effects by downregulating proteins associated with epithelial-mesenchymal transition (EMT), such as vimentin and MMP-9 .
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
Case Studies and Research Findings
- Anticancer Properties : A study evaluated the cytotoxic effects of this compound on neuroblastoma and glioblastoma cells, demonstrating a lethal concentration (LC50) significantly lower than that of established chemotherapeutics. This suggests a promising therapeutic index for further development .
- Calcium Channel Modulation : Research indicates that the compound acts as a selective inhibitor of calcium release-activated calcium (CRAC) channels, which are critical in various cellular processes including immune response and muscle contraction. This modulation could lead to novel therapeutic applications in conditions where calcium signaling is disrupted .
- Metastatic Inhibition : In hepatocellular carcinoma (HCC) models, similar benzofuran derivatives have shown potential in suppressing metastasis by affecting EMT markers. This could make this compound a candidate for further investigation in cancer therapy .
Q & A
Q. What computational tools are suitable for predicting pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (Caco-2), and CYP450 metabolism.
- Molecular dynamics : Simulate binding stability to serum albumin (PDB ID: 1AO6) or P-glycoprotein efflux.
- Docking validation : Cross-reference with experimental data from SPR or ITC binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
